molecular formula C37H38N2O8 B12388254 P-gp inhibitor 14

P-gp inhibitor 14

カタログ番号: B12388254
分子量: 638.7 g/mol
InChIキー: DPKJIZPNGZDURU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P-glycoprotein inhibitor 14 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. P-glycoprotein is involved in the multidrug resistance phenomenon observed in cancer cells, making inhibitors of this protein valuable in enhancing the efficacy of chemotherapeutic agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 14 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, acids, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 14 involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

P-glycoprotein inhibitor 14 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in P-glycoprotein inhibitor 14 and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

科学的研究の応用

P-glycoprotein inhibitor 14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of drug transport and efflux in cells.

    Biology: Employed in research on cellular detoxification processes and the role of P-glycoprotein in multidrug resistance.

    Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux.

    Industry: Utilized in the development of drug formulations to improve the bioavailability and therapeutic efficacy of pharmaceutical compounds.

作用機序

P-glycoprotein inhibitor 14 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This prevents the hydrolysis of adenosine triphosphate, which is necessary for the efflux of substrates out of the cell. By inhibiting P-glycoprotein, the compound increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells.

類似化合物との比較

P-glycoprotein inhibitor 14 is unique in its specific binding affinity and inhibitory potency compared to other P-glycoprotein inhibitors. Similar compounds include:

    Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but with lower specificity.

    Cyclosporine: An immunosuppressant that inhibits P-glycoprotein but has significant side effects.

    Quinidine: An antiarrhythmic agent that inhibits P-glycoprotein but is less potent than P-glycoprotein inhibitor 14.

P-glycoprotein inhibitor 14 stands out due to its higher specificity and potency, making it a valuable tool in overcoming multidrug resistance in cancer therapy.

特性

分子式

C37H38N2O8

分子量

638.7 g/mol

IUPAC名

12-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-8,16-dimethoxy-4,6,18,20-tetraoxa-12-azapentacyclo[12.7.0.02,10.03,7.017,21]henicosa-1(21),2,7,9,14,16-hexaene

InChI

InChI=1S/C37H38N2O8/c1-40-28-13-23-10-12-38(17-24(23)14-29(28)41-2)11-9-22-5-7-27(8-6-22)39-18-25-15-30(42-3)34-36(46-20-44-34)32(25)33-26(19-39)16-31(43-4)35-37(33)47-21-45-35/h5-8,13-16H,9-12,17-21H2,1-4H3

InChIキー

DPKJIZPNGZDURU-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4CC5=CC(=C6C(=C5C7=C8C(=C(C=C7C4)OC)OCO8)OCO6)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。